2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine - 23596-28-3

2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

Catalog Number: EVT-1605646
CAS Number: 23596-28-3
Molecular Formula: C7H8N2
Molecular Weight: 120.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine” is a chemical compound with the molecular formula C7H8N2 . It is also known by other names such as “2,3-dihydro-1H-pyrrolo [3,2-b]pyridine” and "1H,2H,3H-pyrrolo [3,2-b]pyridine" .

Synthesis Analysis

While specific synthesis methods for “2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine” were not found, there are studies on the synthesis of related compounds. For instance, a series of 1H-pyrrolo pyridine derivatives were designed and synthesized .

Molecular Structure Analysis

The molecular weight of “2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine” is 120.15 g/mol . Its InChI code is “InChI=1S/C7H8N2/c1-2-6-7 (8-4-1)3-5-9-6/h1-2,4,9H,3,5H2” and the InChI key is "JKWQHCSGMTWRIQ-UHFFFAOYSA-N" . The compound has a topological polar surface area of 24.9 Ų .

Physical And Chemical Properties Analysis

“2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine” has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The compound has an XLogP3-AA value of 0.9, indicating its lipophilicity .

Synthesis Analysis
  • From Pyrrole Precursors: One strategy involves the construction of the pyridine ring onto a pre-existing pyrrole moiety. This can be achieved through multi-step procedures involving functional group transformations and ring-closing reactions. For example, the synthesis of 4-benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine was achieved starting from 1-benzyl-2-formylpyrrole. []
  • From Pyridine Precursors: Alternatively, the pyrrole ring can be built onto a pre-existing pyridine unit. This approach often utilizes substituted pyridines as starting materials, followed by ring-closing reactions to form the pyrrole ring. For instance, 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine was synthesized starting from 2-amino-3,6-dimethylpyridine. []
  • Cycloaddition Reactions: Cycloaddition reactions, such as the Hantzsch reaction, have proven valuable for synthesizing specific derivatives. This reaction involves the condensation of thioamides with α-bromoacetyl compounds, efficiently yielding thiazole-substituted 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives. []
  • Copper/Zinc Catalyzed Annulation: A more recent method involves a synergetic copper/zinc catalyzed annulation reaction. This one-step process uses 2-amino (hetero)arylnitriles and ynamide-derived buta-1,3-diynes to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives. This reaction proceeds through a double cyclization pathway. []
Molecular Structure Analysis

Detailed structural analysis of specific derivatives has been conducted using techniques like X-ray crystallography. For example, the crystal structure of 5-benzyl-1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine revealed a dihedral angle of 62.3 (1)° between the 4-fluorophenyl ring and the adjacent phenyl ring. The structure is stabilized by C—H⋯π interactions. []

Mechanism of Action
  • Colchicine-Binding Site Inhibitors: Some derivatives exhibit anticancer activity by acting as colchicine-binding site inhibitors. For example, compound 10t demonstrates potent antitumor activity against HeLa, SGC-7901, and MCF-7 cancer cell lines. It inhibits tubulin polymerization, disrupts microtubule dynamics, and induces G2/M phase cell cycle arrest and apoptosis. Molecular modeling studies suggest 10t interacts with tubulin by forming hydrogen bonds with colchicine sites Thrα179 and Asnβ349. []
  • Monoamine Oxidase (MAO) Inhibitors: Certain 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives, particularly those with a 2,3-dihydro-2-methyl-1H-chromeno[3,2-c]pyridine core, display potent and selective inhibition of MAO A. These compounds exhibit potential for treating Parkinson's disease and as neuroprotectants for Alzheimer's disease. []
Physical and Chemical Properties Analysis

For instance, compound 10t, a potent colchicine-binding site inhibitor, adheres to Lipinski's rule of five, indicating favorable drug-like properties. []

Applications
  • Anticancer Agents: These compounds exhibit potential as anticancer agents. The 1H-pyrrolo[3,2-c]pyridine scaffold has been explored in the development of colchicine-binding site inhibitors, which interfere with tubulin polymerization and exhibit potent antitumor activity. []
  • Monoamine Oxidase (MAO) Inhibitors: Derivatives with a 2,3-dihydro-2-methyl-1H-chromeno[3,2-c]pyridine core show promise as MAO inhibitors, particularly for MAO A. These compounds have potential applications in treating neurological disorders such as Parkinson's and Alzheimer's diseases. []
  • Hypoxia-Selective Cytotoxins: Metal complexes incorporating 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as hypoxia-selective cytotoxins for targeted cancer therapy. []
  • Caspase-3 Inhibitors: QSAR studies on 1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, a related class of compounds, suggest their potential as caspase-3 inhibitors, which could have implications for treating neurodegenerative disorders. []

4-Amino-6-hydroxy-1H-pyrrolo[3,2-c]pyridine (3,7-dideazaisoguanine)

    Compound Description: This compound is a synthetic analog of the naturally occurring purine base, isoguanine, where the nitrogen atoms at positions 3 and 7 have been replaced with carbon atoms. []

    Relevance: The compound shares the core pyrrolo[3,2-c]pyridine structure with 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine. The presence of amino and hydroxyl substituents on the pyridine ring further highlights their close structural relationship. []

1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine)

    Compound Description: This compound is a synthetic analog of xanthine, a naturally occurring purine base, with carbon atoms replacing nitrogen atoms at positions 3 and 7. It serves as a precursor in synthesizing other biologically active compounds, including the related compound 4-amino-6-hydroxy-1H-pyrrolo[3,2-c]pyridine (3,7-dideazaisoguanine). []

    Relevance: This compound shares the core pyrrolo[3,2-c]pyridine structure with 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine. The diketone functionality at the 4 and 6 positions represents a key structural variation, demonstrating potential modification sites on the shared scaffold. []

5-Methyl-1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (1-methyl-3,7-dideazaxanthine)

    Compound Description: This compound, similar to 1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione, is another synthetic analog of xanthine. The presence of a methyl group at position 5 distinguishes it. It also exhibits weak inhibitory activity against xanthine oxidase. []

    Relevance: This compound shares the core pyrrolo[3,2-c]pyridine framework with 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine. The key structural difference lies in the diketone functionality at the 4 and 6 positions and the methyl substitution at position 5, highlighting areas for potential structural modifications. []

4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine (2,6-dichloro-3,7-dideazapurine)

    Compound Description: This compound, derived from 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione, is a synthetic analog of the purine base, adenine. It features chlorine atoms at positions 4 and 6. While attempts to modify this compound via ammonolysis were unsuccessful, catalytic reduction yielded 1H-pyrrolo[3,2-c]-pyridine. []

    Relevance: This compound shares the core pyrrolo[3,2-c]pyridine scaffold with 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine. The presence of chlorine atoms at positions 4 and 6 marks a significant structural variation, potentially influencing its reactivity and biological properties. []

1H-pyrrolo[3,2-c]-pyridine

    Compound Description: This compound, a product of catalytic reduction of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, represents a simplified structural analog of purine bases. []

    Relevance: This compound retains the core pyrrolo[3,2-c]pyridine framework, highlighting its fundamental structural similarity to 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine. The absence of any substituents on the core structure further emphasizes the potential for various substitutions and modifications. []

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

    Compound Description: This compound, synthesized via a thermolysis reaction involving a pyridine acrylate intermediate, represents a substituted pyrrolo[3,2-c]pyridine scaffold. The presence of a chlorine atom at position 4 and a carboxylate group at position 2 suggests potential for further derivatization. []

    Relevance: The compound shares the core pyrrolo[3,2-c]pyridine framework with 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine. The presence of chlorine and carboxylate substituents indicates potential modification sites and showcases the versatility of this scaffold for developing diverse chemical entities. []

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

    Compound Description: This compound is designed as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. Its synthesis involves a multi-step procedure utilizing 1-benzyl-2-formylpyrrole as the starting material. []

    Relevance: This compound, although with a different arrangement of the pyrrole and pyridine rings compared to 2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine, highlights the importance of benzylamine substitutions at position 4 and methyl groups at position 6 for potential anxiolytic activity within related heterocyclic systems. []

Properties

CAS Number

23596-28-3

Product Name

2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C7H8N2/c1-4-9-7-2-3-8-5-6(1)7/h2-3,5,9H,1,4H2

InChI Key

UPZFJNRJKUKWGW-UHFFFAOYSA-N

SMILES

C1CNC2=C1C=NC=C2

Canonical SMILES

C1CNC2=C1C=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.